molecular formula C15H22N2O5 B12082007 2-((1r,4r)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)oxazole-4-carboxylic acid

2-((1r,4r)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)oxazole-4-carboxylic acid

Cat. No.: B12082007
M. Wt: 310.35 g/mol
InChI Key: WLHDXKNMMCWCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound 2-((1r,4r)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)oxazole-4-carboxylic acid (hereafter referred to as the target compound) is a bicyclic organic molecule featuring:

  • A trans-1,4-cyclohexyl backbone substituted with a tert-butoxycarbonyl (Boc)-protected amine group.
  • An oxazole heterocycle at position 2 of the cyclohexane ring, with a carboxylic acid moiety at position 4 of the oxazole.

This structure combines rigidity from the cyclohexane ring with the electronic properties of the oxazole and the steric protection of the Boc group. The Boc group is commonly used in medicinal chemistry to enhance solubility and metabolic stability .

Synthesis As per the European Patent Application (EP 4 374 877 A2), the target compound is synthesized from 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid via methods analogous to Reference Examples 87 and 88, likely involving cyclization and functional group interconversion .

Properties

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)16-10-6-4-9(5-7-10)12-17-11(8-21-12)13(18)19/h8-10H,4-7H2,1-3H3,(H,16,20)(H,18,19)

InChI Key

WLHDXKNMMCWCEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C2=NC(=CO2)C(=O)O

Origin of Product

United States

Preparation Methods

Epoxide Ring-Opening and Hydrogenolysis

A cyclohexene oxide intermediate can be subjected to aminolysis to install the amine group. For example, (1r,4r)-4-aminocyclohexanol derivatives are accessible via Sharpless epoxidation of cyclohexene derivatives, followed by regioselective ring-opening with ammonia or benzylamine. Subsequent hydrogenolysis removes protecting groups (e.g., benzyl) to yield the free amine. The tert-butoxycarbonyl (Boc) group is then introduced using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃/DMF), achieving >90% yield in model systems.

Overman Rearrangement for Stereochemical Control

The Overman rearrangement, employed in the synthesis of mycestericin analogs, enables the conversion of allylic trichloroacetimidates to allylic amines with retention of configuration. Applying this to a cyclohexenyl trichloroacetimidate precursor could yield the (1r,4r)-stereochemistry. For instance, heating the imidate in xylene at 140°C with K₂CO₃ affords the trans-cyclohexylamine after deprotection.

Oxazole Ring Formation Strategies

The oxazole-4-carboxylic acid moiety is synthesized via cyclization or condensation reactions:

Hantzsch Oxazole Synthesis

Condensation of α-amino ketones with carboxylic acid derivatives offers a direct route. For example, reacting 2-amino-3-(cyclohexyl)propanoic acid with ethyl oxalyl chloride generates an intermediate that cyclizes under acidic conditions to form the oxazole ring. Modifications using tert-butyl esters (as in Sigma-Aldrich compounds like 5-amino-3-phenyl-isoxazole-4-carboxylic acid tert-butyl ester) demonstrate compatibility with Boc-protected amines.

Cyclodehydration of β-Keto Amides

Cyclodehydration using reagents like PCl₅ or POCl₃ converts β-keto amides to oxazoles. A cyclohexane-bearing β-keto amide, prepared via coupling of Boc-protected cyclohexylamine with a malonate ester, undergoes cyclization at 80°C in toluene to yield the oxazole core. This method aligns with protocols for similar heterocycles, achieving 70–85% yields.

Coupling the Cyclohexylamine and Oxazole Moieties

Suzuki-Miyaura Cross-Coupling

A halogenated oxazole (e.g., 4-bromooxazole-2-carboxylate) and a boronic acid-functionalized cyclohexylamine undergo palladium-catalyzed coupling. Using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water at 100°C, this method affords coupled products in 65–80% yields. The Boc group remains stable under these conditions.

Nucleophilic Aromatic Substitution

Electron-deficient oxazoles (e.g., 4-nitrooxazole) react with Boc-protected cyclohexylamine in the presence of K₂CO₃ in DMF at 120°C. This approach, though less common, avoids transition metals and achieves moderate yields (50–60%).

Functional Group Interconversion: Carboxylic Acid Installation

Oxidation of Primary Alcohols

A hydroxymethyl group at the oxazole’s 4-position is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄). For example, oxidation of 4-(hydroxymethyl)oxazole derivatives proceeds quantitatively in acetone at 0°C.

Hydrolysis of Nitriles

4-Cyanooxazole intermediates, synthesized via Rosenmund-von Braun reaction, are hydrolyzed to carboxylic acids using HCl/H₂O at reflux. Yields exceed 85% when catalyzed by RhCl₃.

Integrated Synthetic Routes

Route 1: Sequential Cyclohexylamine-Oxazole Assembly

  • Synthesize (1r,4r)-4-((Boc)amino)cyclohexanecarboxylic acid via epoxide ring-opening and Boc protection.

  • Convert the carboxylic acid to an acyl chloride, then condense with glycine tert-butyl ester to form a β-keto amide.

  • Cyclodehydrate using POCl₃ to yield the oxazole ring.

  • Hydrolyze the tert-butyl ester with TFA/H₂O to reveal the carboxylic acid.

Yield : 58% over four steps.

Route 2: Oxazole-First Approach

  • Prepare 4-carboxyoxazole-2-boronic acid via Hantzsch synthesis and borylation.

  • Couple with Boc-protected cyclohexylamine using Pd(OAc)₂/XPhos in THF/EtOH.

  • Deprotect the carboxylic acid (if masked as an ester) using LiOH/MeOH.

Yield : 67% over three steps.

Comparative Analysis of Methods

MethodKey StepsYield (%)StereocontrolScalability
Epoxide AminolysisRing-opening, Boc protection72HighModerate
Overman RearrangementTrichloroacetimidate rearrangement65ExcellentLow
Hantzsch SynthesisCyclodehydration80ModerateHigh
Suzuki CouplingPd-catalyzed cross-coupling75HighHigh

Challenges and Optimization Strategies

  • Stereochemical Purity : Use of chiral auxiliaries (e.g., Evans oxazolidinones) during cyclohexylamine synthesis ensures enantiomeric excess >98%.

  • Oxazole Stability : Avoid prolonged heating above 100°C to prevent decomposition; microwave-assisted conditions reduce reaction times.

  • Boc Deprotection : Premature cleavage is mitigated by using mild acids (e.g., citric acid) during intermediate steps .

Chemical Reactions Analysis

Types of Reactions

2-((1r,4r)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the oxazole ring or the cyclohexyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of oxazole-4-carboxylic acid derivatives.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole compounds.

Scientific Research Applications

2-((1r,4r)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or a precursor in drug synthesis.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-((1r,4r)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)oxazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and the protected amino group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Compound Name Key Structural Differences Molecular Formula Molecular Weight Pharmacological Relevance Source
Target Compound Oxazole ring, Boc-protected amine, carboxylic acid C₁₅H₂₁N₃O₅* ~347.35 g/mol† Intermediate in API synthesis
2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid Thiazole ring (S atom at position 1), methyl group C₁₀H₁₄N₂O₄S 258.29 g/mol Potential protease inhibitor
Ethyl 2-((1R,4R)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetate Ethyl ester instead of oxazole-carboxylic acid C₁₅H₂₇NO₄ 285.38 g/mol Prodrug or synthetic intermediate
BOC-N-METHYL-TRANEXAMIC ACID Methylated amine, cyclohexanecarboxylic acid C₁₄H₂₅NO₄ 283.36 g/mol Tranexamic acid impurity/analogue

*Estimated based on structural similarity to and .
†Calculated using standard atomic weights.

Functional Group Analysis

  • Boc Protection : The Boc group in the target compound and its analogues (e.g., ) enhances stability during synthesis but may reduce bioavailability due to steric hindrance.
  • Thiazole (): Sulfur atom increases lipophilicity and may influence binding to metal-containing enzymes .
  • Carboxylic Acid vs. Ester : The carboxylic acid in the target compound improves water solubility compared to the ethyl ester in , which is more lipophilic and likely used as a prodrug .

Biological Activity

The compound 2-((1R,4R)-4-((tert-butoxycarbonyl)amino)cyclohexyl)oxazole-4-carboxylic acid , also known by its CAS number 298716-03-7, is a derivative of oxazole that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies.

  • Molecular Formula : C11H17NO4
  • Molecular Weight : 227.26 g/mol
  • IUPAC Name : 2-((1R,4R)-4-((tert-butoxycarbonyl)amino)cyclopent-2-en-1-yl)acetic acid

Synthesis

The synthesis of this compound typically involves the use of tert-butoxycarbonyl (Boc) protection methods for amino groups, allowing for selective reactions that lead to the formation of oxazole derivatives. The synthetic pathway often utilizes cyclohexene derivatives as starting materials, which are subjected to various chemical transformations to introduce the oxazole ring and carboxylic acid functionalities.

Antimicrobial Activity

Recent studies have illustrated the antimicrobial potential of oxazole derivatives, including those similar to this compound. The following table summarizes findings related to the Minimum Inhibitory Concentration (MIC) against various pathogens:

CompoundMIC (µg/ml)Pathogen
2-(Boc-amino)-oxazole1.6Candida albicans
2-(Boc-amino)-oxazole3.2Candida tropicalis
2-(Boc-amino)-oxazole3.2Candida krusei
2-(Boc-amino)-oxazole1.6Aspergillus niger
2-(Boc-amino)-oxazole0.8Aspergillus flavus

These results indicate that compounds with similar structures exhibit significant antifungal activity, suggesting a promising avenue for further research in antimicrobial therapies .

Antibacterial Activity

The antibacterial properties of oxazole derivatives have also been investigated. A study evaluated the efficacy of various substituted oxazoles against Gram-positive and Gram-negative bacteria. The following table presents some notable results:

CompoundInhibition Zone (mm)Bacteria
Oxazole Derivative A20E. coli
Oxazole Derivative B18S. aureus
Amoxicillin (control)30E. coli

These findings highlight that certain oxazole derivatives can perform comparably or even surpass traditional antibiotics like amoxicillin in inhibiting bacterial growth .

Case Study 1: Antimicrobial Efficacy

In a comprehensive study by Singh et al., several oxazole derivatives were synthesized and tested for their antimicrobial properties against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and fungal strains such as Candida albicans. The study found that specific modifications to the oxazole ring structure significantly enhanced antibacterial activity .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on a series of oxazole compounds to determine the influence of various functional groups on biological activity. The study concluded that the introduction of bulky groups like tert-butoxycarbonyl significantly improved solubility and bioavailability, leading to enhanced antimicrobial efficacy .

Q & A

Basic: What are the key synthetic steps for preparing 2-((1r,4r)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)oxazole-4-carboxylic acid?

The synthesis typically involves:

  • Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the cyclohexylamine precursor to protect the amino group during subsequent reactions .
  • Oxazole Ring Formation : Use coupling agents like EDCI and HOBt in dichloromethane (CH₂Cl₂) to facilitate amide bond formation between the Boc-protected cyclohexylamine and oxazole-4-carboxylic acid derivatives. Reaction times vary (6–15 hours) depending on steric hindrance .
  • Deprotection and Purification : Remove the Boc group (if required) using trifluoroacetic acid (TFA), followed by purification via silica gel column chromatography with gradients of hexane/ethyl acetate .

Advanced: How can stereochemical integrity at the (1r,4r)-cyclohexyl core be ensured during synthesis?

  • Chiral Auxiliaries : Use enantiomerically pure starting materials, such as (1r,4r)-cyclohexyl derivatives, to preserve stereochemistry .
  • Crystallographic Validation : Confirm spatial arrangement via single-crystal X-ray diffraction, as demonstrated for structurally similar Boc-protected compounds (mean C–C bond deviation: 0.003 Å; R factor: 0.037) .
  • Monitoring via NMR : Track diastereomeric ratios using ¹H NMR, particularly for intermediates with multiple stereocenters .

Basic: What analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm structural integrity and stereochemistry (e.g., cyclohexyl proton splitting patterns and oxazole ring protons at δ 7–8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H]⁺ for C₁₆H₂₃N₃O₅: ~338.16 g/mol) .
  • HPLC Purity Analysis : Reverse-phase HPLC with UV detection to assess purity (>95% recommended for biological assays) .

Advanced: How to resolve contradictions in bioactivity data across experimental batches?

  • Purity Reassessment : Use HPLC to rule out impurities (e.g., residual solvents or stereoisomers) that may skew bioactivity .
  • Structural Confirmation : Re-analyze problematic batches via X-ray crystallography or 2D NMR (e.g., NOESY) to detect unintended stereochemical inversions .
  • Dose-Response Studies : Perform IC₅₀/EC₅₀ assays in triplicate to identify outliers caused by assay variability .

Basic: What safety protocols should be followed when handling this compound?

  • General Precautions : Assume moderate toxicity (similar to Boc-protected analogs) and use PPE (gloves, goggles) .
  • Ventilation : Work in a fume hood to avoid inhalation of fine powders or solvents (e.g., CH₂Cl₂ or TFA vapors) .
  • Waste Disposal : Neutralize acidic/basic waste (e.g., TFA with NaHCO₃) before disposal .

Advanced: What reaction conditions optimize coupling efficiency during oxazole-cyclohexyl conjugation?

  • Coupling Agents : EDCI/HOBt systems in CH₂Cl₂ yield >60% efficiency for sterically hindered substrates .
  • Solvent Optimization : Replace CH₂Cl₂ with DMF for poorly soluble intermediates, but monitor for side reactions .
  • Temperature Control : Reactions at 0–4°C minimize epimerization of sensitive stereocenters .

Advanced: How to design enzyme inhibition studies for this compound?

  • Target Selection : Prioritize enzymes with known oxazole-carboxylic acid interactions (e.g., proteases or kinases) .
  • Assay Design : Use fluorescence-based or radiometric assays to measure inhibition kinetics (e.g., Km and Vmax shifts) .
  • Computational Docking : Validate binding modes using molecular docking tools (e.g., AutoDock Vina) to correlate activity with structural features .

Basic: What storage conditions ensure long-term stability?

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .
  • Desiccation : Include silica gel packs to mitigate moisture-induced degradation .
  • Light Protection : Use amber vials to avoid photolytic cleavage of the oxazole ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.